molecular formula C21H23NO2 B010449 2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate CAS No. 102449-21-8

2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate

Cat. No.: B010449
CAS No.: 102449-21-8
M. Wt: 321.4 g/mol
InChI Key: NIOZENOKDBIEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a chemical compound that combines the structural features of pyrrolidine, methanol, and fluorenecarboxylate

Preparation Methods

The synthesis of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate typically involves the reaction of 1-methyl-2-pyrrolidinemethanol with 9-fluorenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an ester bond between the hydroxyl group of 1-methyl-2-pyrrolidinemethanol and the carboxyl group of 9-fluorenecarboxylic acid.

Chemical Reactions Analysis

2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Scientific Research Applications

2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals.

    Catalysis: It can serve as a ligand in catalytic asymmetric reactions, enhancing the selectivity and efficiency of the reactions.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can be compared with similar compounds such as:

    1-Methyl-2-pyrrolidinemethanol: This compound lacks the fluorenecarboxylate group, making it less versatile in certain applications.

    9-Fluorenecarboxylic acid: This compound lacks the pyrrolidinemethanol moiety, limiting its use in specific synthetic routes.

    2-Pyrrolidinemethanol:

The unique combination of structural features in 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate makes it a valuable compound in various scientific research fields.

Properties

CAS No.

102449-21-8

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate

InChI

InChI=1S/C21H23NO2/c1-22-13-6-7-15(22)12-14-24-21(23)20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3

InChI Key

NIOZENOKDBIEHX-UHFFFAOYSA-N

SMILES

CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.